molecular formula C24H17N3O3S2 B2951340 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896678-98-1

4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2951340
CAS RN: 896678-98-1
M. Wt: 459.54
InChI Key: GSXQAJOOCPLIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridines are known to be potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridines involves several steps and can be efficiently prepared from commercially available substances in moderate to good yields . The exact synthesis process for “4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is not specified in the available resources.

Scientific Research Applications

Antioxidant Activity

The thiazolo[5,4-b]pyridine compound has been identified in research for its potential antioxidant properties. A series of novel thiazolo[4,5-b]pyridines have exhibited high antioxidant activity, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases .

Antimicrobial Properties

These compounds have also been explored for their antimicrobial effects. The ability to inhibit the growth of microorganisms makes them valuable in the development of new antimicrobial agents, which can be used to treat various infections .

Herbicidal Use

Research has indicated that thiazolo[5,4-b]pyridine derivatives can function as herbicides. Their herbicidal activity allows them to be used in agriculture to control the growth of unwanted plants .

Anti-inflammatory Effects

Thiazolo[5,4-b]pyridine compounds have shown promise in the field of anti-inflammatory drugs. Their ability to reduce inflammation can be beneficial in treating diseases where inflammation is a key factor .

Antifungal Applications

These compounds have been developed for their antifungal activities. They can potentially be used to create treatments for fungal infections, which are a significant concern in both human health and agriculture .

Antitumor Properties

There is also interest in the use of thiazolo[5,4-b]pyridine derivatives in cancer research due to their antitumor activities. They may contribute to the development of new cancer therapies .

PI3kα Inhibitory Activity

One specific thiazolo[5,4-b]pyridine compound exhibited extremely strong PI3kα inhibitory activity, which is relevant in cancer research as PI3kα is a target for tumor growth inhibition .

Synthesis of Derivatives

The compound has been utilized as a precursor in the synthesis of a new series of 1,3-thiazole and related derivatives. These derivatives have diverse applications ranging from medicinal chemistry to agricultural chemicals .

properties

IUPAC Name

4-phenoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S2/c28-32(29,21-13-11-20(12-14-21)30-19-8-2-1-3-9-19)27-18-7-4-6-17(16-18)23-26-22-10-5-15-25-24(22)31-23/h1-16,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXQAJOOCPLIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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